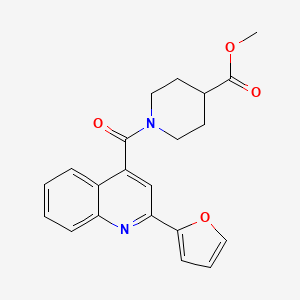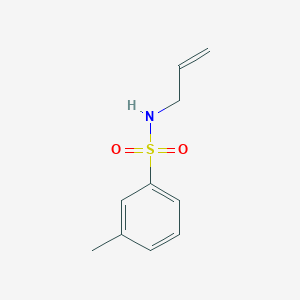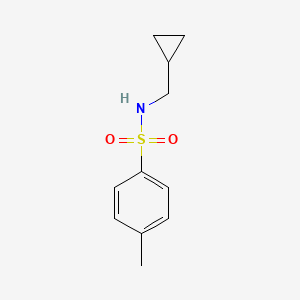
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate, also known as MQC, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Aplicaciones Científicas De Investigación
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been studied for its potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been found to have potential as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, which are proteins that play a role in inflammation.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate is not fully understood. However, studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. PI3K is an enzyme that plays a role in cell growth and survival. By inhibiting the activity of these enzymes, Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the proliferation of cancer cells by inducing apoptosis. Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation. In addition, Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells, which makes it a potential candidate for the development of anticancer drugs. Another advantage of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, which makes it a potential candidate for the development of anti-inflammatory drugs. One limitation of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are many future directions for the study of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate. One direction is the development of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells, but more research is needed to determine its efficacy in vivo. Another direction is the development of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the mechanism of action of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate, which will help to better understand its potential in various scientific research applications.
Métodos De Síntesis
The synthesis of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate involves a multi-step process that includes the reaction of furan-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the condensation of the resulting compound with 2-aminobenzophenone. The final step involves the esterification of the resulting compound with methyl chloroformate. The synthesis of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
methyl 1-[2-(furan-2-yl)quinoline-4-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-21(25)14-8-10-23(11-9-14)20(24)16-13-18(19-7-4-12-27-19)22-17-6-3-2-5-15(16)17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIUAMGYYGCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)



![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)